molecular formula C20H27F3N4O2 B2604645 N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide CAS No. 1197892-41-3

N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide

Cat. No. B2604645
M. Wt: 412.457
InChI Key: CVTSSGQPYWVNCY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide is a useful research compound. Its molecular formula is C20H27F3N4O2 and its molecular weight is 412.457. The purity is usually 95%.
BenchChem offers high-quality N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Bioactive Metabolite Research

Researchers have isolated and characterized bioactive metabolites from marine actinobacterium Streptomyces sp., including compounds structurally related to the query compound. These metabolites exhibit cytotoxic activities, suggesting potential applications in drug development and marine biology research (Sobolevskaya et al., 2007).

Enzyme Inhibition Studies

The synthesis of thiazole-piperazines as acetylcholinesterase inhibitors showcases the therapeutic potential of compounds structurally related to the query. These compounds have demonstrated significant inhibition rates in biological assays, offering insights into the development of treatments for neurodegenerative diseases (Yurttaş et al., 2013).

Antimicrobial Evaluation

Isoxazole-based heterocycles incorporating a sulfamoyl moiety have shown promising in vitro antibacterial and antifungal activities. This highlights the potential of structurally related compounds in addressing microbial resistance and the development of new antimicrobial agents (Darwish et al., 2014).

Anticancer Activity

N-phenyl-2-(2-((4-phenyl piperazin-1-yl) methyl)-1H-benzo[d]imidazol-1-yl) acetamides have been evaluated for their in vitro anticancer activity against various human cancer cell lines. The results support the utility of structurally related compounds in cancer research and drug development (Boddu et al., 2018).

ACAT-1 Inhibition for Disease Treatment

Research into the inhibition of human acyl-coenzyme A:cholesterol O-acyltransferase (ACAT-1) has identified compounds with significant selectivity and solubility, suggesting potential applications in treating diseases involving ACAT-1 overexpression (Shibuya et al., 2018).

properties

IUPAC Name

N-(2-cyano-3-methylbutan-2-yl)-2-[4-[[4-(trifluoromethoxy)phenyl]methyl]piperazin-1-yl]acetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27F3N4O2/c1-15(2)19(3,14-24)25-18(28)13-27-10-8-26(9-11-27)12-16-4-6-17(7-5-16)29-20(21,22)23/h4-7,15H,8-13H2,1-3H3,(H,25,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVTSSGQPYWVNCY-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C)(C#N)NC(=O)CN1CCN(CC1)CC2=CC=C(C=C2)OC(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27F3N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

412.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Cyano-1,2-dimethylpropyl)-2-(4-{[4-(trifluoromethoxy)phenyl]methyl}piperazin-1-YL)acetamide

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